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Compound of Interest

Compound Name:
Sodium 6-methylpyridazine-3-

sulfinate

CAS No.: 2137835-12-0

Cat. No.: B2379893 Get Quote

Executive Summary & Scientific Rationale
Baran Diversinates™ (Zinc sulfinate salts) represent a paradigm shift in Late-Stage

Functionalization (LSF). Unlike traditional cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)

which requires pre-functionalized handles (halides, boronates), Diversinates harness innate C-

H functionalization.

This protocol details the one-pot, radical-mediated C-H functionalization (alkylation and

arylation) of heterocycles.[1] The method utilizes zinc bis(alkanesulfinate) or bis(arenesulfinate)

salts initiated by an oxidant (typically tert-butyl hydroperoxide, TBHP) to generate carbon-

centered radicals. These electrophilic or nucleophilic radicals react with heterocycles at their

most naturally reactive positions (Minisci-type reactivity), enabling the rapid generation of

analogs ("SAR by purchase") directly from complex lead compounds.

Key Advantages
Operational Simplicity: "Dump-and-stir" protocol; open to air and moisture.

Orthogonality: Compliments Pd-catalyzed cross-coupling; targets C-H bonds rather than

halides.

Chemoselectivity: Tolerates amines, alcohols, carboxylic acids, and halides.
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Mechanism of Action
The reaction proceeds via a radical mechanism involving the oxidative desulfinylation of the

zinc sulfinate salt.

Mechanistic Pathway[2][3]
Radical Generation: The zinc sulfinate is oxidized by TBHP to form a sulfonyl radical (

).

Desulfinylation: The sulfonyl radical extrudes sulfur dioxide (

), releasing the reactive carbon-centered radical (

).

Radical Addition: The radical attacks the heterocycle. For basic heterocycles (e.g.,

pyridines), protonation by an acid additive (TFA) enhances electrophilicity, directing

nucleophilic alkyl radicals to the C2/C4 positions.

Rearomatization: Oxidative hydrogen atom transfer restores aromaticity, yielding the

functionalized product.
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Figure 1: Mechanistic pathway of Zinc Sulfinate-mediated C-H functionalization. The cycle

relies on oxidative radical generation and subsequent trapping by the heterocycle.
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Reagent Selection Guide
While the user prompt mentions "Arylation," the Diversinate toolkit is most famous for Alkylation

and Fluoroalkylation. However, the protocol is adaptable. Select your reagent and solvent

system based on the radical species:

Reagent Class
Examples
(Diversinates
™)

Radical Type
Preferred
Solvent
System

Additives

Fluoroalkyl

TFMS

(Trifluoromethyl)

DFMS

(Difluoromethyl)

Electrophilic
DCM / Water

(2.5 : 1)
None (usually)

Alkyl

IPS

(Isopropyl)EMS

(Ethyl)Cyclohexyl

Nucleophilic
DMSO / Water

(2.5 : 1)
TFA (1.0 eq)

Aryl
Zinc

Phenylsulfinate*
Neutral/Nucl.

DMSO / Water

(2.5 : 1)
TFA (optional)

> Note: For strict "Arylation" (installing a phenyl ring), Zinc Phenylsulfinates can be used,

though the Baran Lab often employs Boronic Acids (Minisci) for this specific transformation.

The protocol below is optimized for Zinc Sulfinates.

Experimental Protocol: One-Pot C-H
Functionalization
Safety Note: TBHP is an oxidizer. Work in a fume hood. Reactions may evolve ngcontent-ng-

c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

gas.

Materials
Substrate: Heterocycle (1.0 equiv, 0.1–0.5 mmol scale recommended for initial screen).
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Reagent: Zinc Sulfinate (Diversinate) (3.0 equiv).

Oxidant:tert-Butyl hydroperoxide (TBHP), 70% aq. solution (3.0–5.0 equiv).

Solvent: Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).

Additive: Trifluoroacetic Acid (TFA) (0–1.0 equiv).

Step-by-Step Procedure
Setup (The "Dump"):

To a standard vial (equipped with a stir bar), add the Heterocycle (1.0 equiv).

Add the Zinc Sulfinate Reagent (3.0 equiv).

If using Alkyl/Aryl Sulfinates: Add DMSO and Water (2.5:1 ratio). Concentration ~0.1 M to

0.2 M.

If using Fluoroalkyl Sulfinates (TFMS/DFMS): Add DCM and Water (2.5:1 ratio).

Optional: Add TFA (1.0 equiv) if the substrate is a basic nitrogen heterocycle (e.g.,

pyridine, quinoline) and you are using nucleophilic alkyl radicals.

Initiation:

Cool the mixture to 0 °C (ice bath) or Room Temperature (depending on substrate

stability).

Add TBHP (70% aq., 3.0 equiv) dropwise with vigorous stirring.

Note: The reaction is biphasic in DCM/Water; vigorous stirring is critical.

Reaction (The "Stir"):

Allow the reaction to stir at Room Temperature (23 °C) or warm to 50 °C for 4–12 hours.

Monitoring: Check by LC-MS. If conversion stalls, a second portion of reagents (Sulfinate

+ TBHP) can be added.[1][2]
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Workup:

Quench: Add saturated aq. NaHCO₃ (sodium bicarbonate) to neutralize TFA and solubilize

zinc byproducts.

Extraction: Extract with DCM or EtOAc (3x).

Wash: Wash combined organics with brine. Dry over Na₂SO₄.

Purification: Concentrate in vacuo and purify via flash column chromatography.
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Figure 2: Operational workflow for One-Pot Diversinate Functionalization.

Troubleshooting & Optimization (Expertise)
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1. Regioselectivity Issues:

Observation: Mixture of isomers (e.g., C2 vs C4 on pyridine).

Solution: Regioselectivity is dominated by electronic matching.

Nucleophilic Radicals (Alkyl): Target the most electron-deficient position (protonated

C2/C4). Adding TFA increases the electron deficiency of the ring, often improving

selectivity and yield.

Electrophilic Radicals (CF3/DFMS): Target electron-rich positions.[3] Do not use TFA, as

protonation deactivates the ring toward electrophilic attack.

2. Low Conversion:

Cause: Radical quenching or inefficient initiation.

Solution: "Reloading." Add a second batch of Sulfinate (2.0 eq) and TBHP (2.0 eq) after 4

hours.

Solvent Switch: If using DCM/Water and solubility is poor, switch to DMSO/Water.

3. "Arylation" Specifics:

If you specifically require Arylation (adding a phenyl group) and the Zinc Sulfinate yield is

low, consider the Borono-Minisci protocol (Aryl Boronic Acid + AgNO3 + K2S2O8). However,

for Diversinates (Zinc salts), ensure you are using DMSO as the co-solvent to maximize

solubility of the aryl-zinc species.

Case Study Data Summary
Representative yields using standard Diversinate protocols (Nature 2012).
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Substrate Reagent
Product
(Functional
Group)

Yield Conditions

Caffeine TFMS

8-

Trifluoromethyl-

caffeine

79% DCM/H2O, RT

Papaverine DFMS
Difluoromethyl-

analog
60% DCM/H2O, 0°C

Pyridine Zn(iPr)₂
2-Isopropyl-

pyridine
55%

DMSO/H2O,

TFA, 50°C

Quinine TFMS CF3-Quinine 62% DCM/H2O, RT
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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